3-(3-Methylpyridin-2-yl)morpholine

Regiochemistry Kinase Inhibitor Design Morpholine Scaffold

3-(3-Methylpyridin-2-yl)morpholine (CAS: 1270476-45-3) is a heterocyclic building block and potential kinase inhibitor scaffold defined by a morpholine ring linked through its 3-position to a 3-methylpyridin-2-yl moiety. Its molecular formula is C10H14N2O with a molecular weight of 178.23 g/mol.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B12962450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylpyridin-2-yl)morpholine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2COCCN2
InChIInChI=1S/C10H14N2O/c1-8-3-2-4-12-10(8)9-7-13-6-5-11-9/h2-4,9,11H,5-7H2,1H3
InChIKeyJGVRPGWZPAPHBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylpyridin-2-yl)morpholine (CAS 1270476-45-3) Sourcing & Structural Baseline for Scientific Procurement


3-(3-Methylpyridin-2-yl)morpholine (CAS: 1270476-45-3) is a heterocyclic building block and potential kinase inhibitor scaffold defined by a morpholine ring linked through its 3-position to a 3-methylpyridin-2-yl moiety. Its molecular formula is C10H14N2O with a molecular weight of 178.23 g/mol . Unlike its common regioisomer 4-(3-methylpyridin-2-yl)morpholine (CAS: 327064-60-8) where the morpholine is attached at its nitrogen atom, this compound features a critical C–C bond between the two rings, creating a stereogenic center at the morpholine 3-position . This structural distinction fundamentally alters its three-dimensional conformation, protonation state, and target-binding profile, making it a non-interchangeable entity in structure-activity relationship (SAR) campaigns and medicinal chemistry programs.

The Procurement Risk of Substituting 3-(3-Methylpyridin-2-yl)morpholine with Generic Morpholine-Pyridine Analogs


Procuring a generic 'pyridinyl morpholine' without verifying the specific regio- and stereochemistry introduces substantial risk of project failure. The position of the morpholine attachment (C3 vs. N4) dictates the pKa of the morpholine nitrogen (a secondary amine in the target compound vs. a tertiary amine in the 4-substituted analog), which critically influences solubility, permeability, and binding affinity . Furthermore, the 3'-methyl group on the pyridine ring is a key pharmacophoric element; its absence or positional isomerism can collapse activity at targeted receptors such as D2, D3, and 5-HT2A [1]. The stereogenic center at the morpholine C3 position means that even the correct regioisomer, if supplied as an undefined racemic mixture instead of a specific enantiomer, can lead to ambiguous biological results, as individual enantiomers may have divergent potency and selectivity profiles.

Verifiable Differentiation Evidence for 3-(3-Methylpyridin-2-yl)morpholine Against Scientific Comparators


Regioisomeric Specificity: C3- vs. N4-Linked Morpholine Engagement of Kinase Hinge Regions

The target compound differentiates from its widely available N-linked regioisomer, 4-(3-methylpyridin-2-yl)morpholine, through a C3–C linkage to the morpholine ring. Class-level evidence from mTOR/PI3K inhibitor programs demonstrates that the bridgehead substitution pattern dictates the morpholine oxygen's ability to form a critical hydrogen bond with the kinase hinge region. In 3-substituted morpholines, the oxygen's spatial orientation and the secondary amine's hydrogen-bond donor capacity enable a bidentate binding mode that is geometrically impossible for the N-aryl morpholine analogs, which present as tertiary amines [1]. This structural feature is a key design element for achieving mTOR selectivity over PI3Kα.

Regiochemistry Kinase Inhibitor Design Morpholine Scaffold

Stereochemical Precision: Chiral Resolution for Enantiomer-Specific Pharmacology

3-(3-Methylpyridin-2-yl)morpholine possesses a single stereogenic center at the morpholine 3-position, enabling procurement of the racemate or the resolved (R)-enantiomer (CAS 1213912-63-0) . This contrasts with achiral N-linked morpholines like 4-(3-methylpyridin-2-yl)morpholine, for which stereochemical enrichment is impossible. Enantiomeric purity is a critical quality attribute; related studies on 3-substituted morpholine synthesis demonstrate that enantiomeric excess (ee) can be precisely controlled via chiral HPLC or stereospecific synthesis, with reported ee values exceeding 99% for optimized processes [1].

Enantioselectivity Chiral Resolution Morpholine Synthesis

D2/D3/5-HT2A Pharmacophore: Patent-Validated Targeted Activity vs. Unsubstituted Scaffolds

The 3-methylpyridin-2-yl substituent is a defined pharmacophoric element for dopamine D2/D3 and serotonin 5-HT2A receptor antagonism, as validated by the granted patent US 12,410,136. The patent explicitly claims pyridinyl morpholine compounds with this specific substitution pattern (R2 = 3-methylpyridin-2-yl) as functional antagonists at one or more of D2, D3, or 5-HT2A receptors, demonstrating efficacy in apomorphine-induced and MK-801-induced schizophrenia mouse models [1]. In contrast, the des-methyl analog, 3-(pyridin-2-yl)morpholine, lacks this validated CNS polypharmacology, with primary literature instead pointing to moderate antibacterial activity (MIC: 16 µg/mL against S. aureus) [2].

Dopamine Receptor Serotonin Receptor Schizophrenia CNS Drug Discovery

Kinase Selectivity Profile: Class-Level mTOR over PI3Kα Selectivity vs. Non-Selective Morpholine Isosteres

Morpholine-based inhibitors of mTOR achieve selectivity over the structurally homologous PI3Kα lipid kinase through a key molecular recognition event. A deep hydrophobic pocket in mTOR created by a Phe961Leu substitution accommodates bridged morpholine scaffolds in a way that is sterically prohibited in PI3Kα [1]. 3-Substituted morpholines, including the 3-(3-methylpyridin-2-yl) variant, are designed pre-organized conformations that more effectively fill this selectivity pocket compared to linear or N-linked morpholine analogs. For instance, triazines incorporating (R)-3-methylmorpholine have been reported as potent mTOR inhibitors with selectivity over PI3Kα [2], a selectivity profile not achievable with simpler N-aryl morpholine isosteres like 4-phenylmorpholine.

mTOR Inhibition PI3K Selectivity Kinase Profiling Cancer Therapeutics

Evidence-Backed Application Scenarios for Procuring 3-(3-Methylpyridin-2-yl)morpholine


CNS Drug Discovery: Developing Next-Generation D2/5-HT2A Antagonists for Schizophrenia

This compound is a direct chemical matter input for medicinal chemistry programs targeting schizophrenia. The granted US patent 12,410,136 demonstrates that the pyridinyl morpholine class, to which this compound belongs, delivers functional D2, D3, and 5-HT2A receptor antagonism with efficacy in established rodent models of psychosis [1]. Its chiral center allows for the exploration of enantiomer-specific pharmacology, a key differentiator from achiral antipsychotic fragments. Procuring the (R)-enantiomer (CAS 1213912-63-0) can serve as a defined stereochemical starting point for lead optimization.

Selective mTOR Kinase Inhibitor Development in Oncology

The 3-substituted morpholine core is a privileged scaffold for achieving mTOR selectivity over PI3Kα, a critical design goal to avoid the toxicity liabilities of pan-PI3K/mTOR inhibitors. As demonstrated by De Pascale et al. (2023), bridged morpholine isosteres exploit a unique hydrophobic pocket in mTOR to gain selectivity [2]. 3-(3-Methylpyridin-2-yl)morpholine provides a suitable starting point to elaborate into potent, selective mTOR kinase inhibitors. Its conformational rigidity, imparted by the C3–C linkage, pre-organizes the morpholine oxygen for optimal hinge-binding, a feature that is structurally impossible with flexible N-linked analogs.

Building Block for Enantioselective Synthesis of Chiral Heterocyclic Libraries

The compound’s single stereogenic center makes it a valuable building block for synthesizing diverse chiral compound libraries. Methodologies for the stereospecific synthesis of such 3-substituted morpholines are well-established, allowing for the generation of high enantiomeric excess (ee) intermediates . A procurement strategy that secures the resolved (R)-enantiomer eliminates a costly and time-consuming chiral resolution step from the internal synthesis workflow, accelerating the delivery of enantiomerically pure screening candidates for hit-to-lead programs.

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